molecular formula C23H22N2O3 B4959302 3-benzyl-2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone

3-benzyl-2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone

Cat. No. B4959302
M. Wt: 374.4 g/mol
InChI Key: MOAMGSSRRPCHLI-UHFFFAOYSA-N
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Description

3-benzyl-2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone, also known as BEHQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BEHQ belongs to the class of quinazolinone derivatives and has been found to exhibit various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.

Mechanism of Action

The mechanism of action of 3-benzyl-2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is not fully understood, but it has been suggested that its anti-inflammatory and antioxidant activities are mediated through the inhibition of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway. 3-benzyl-2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent apoptotic pathway.
Biochemical and Physiological Effects:
3-benzyl-2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been found to exhibit various biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 3-benzyl-2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory prostaglandins. Additionally, 3-benzyl-2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-benzyl-2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is its potential as a therapeutic agent for the treatment of various diseases. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities, which makes it a promising candidate for drug development. However, one of the limitations of 3-benzyl-2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is its low solubility in water, which makes it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of 3-benzyl-2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone and its potential side effects.

Future Directions

There are several future directions for 3-benzyl-2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone research. One area of interest is the development of novel drug delivery systems to improve the solubility and bioavailability of 3-benzyl-2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone. Additionally, more research is needed to understand the mechanism of action of 3-benzyl-2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone and its potential as a therapeutic agent for the treatment of various diseases. Further studies are also needed to investigate the potential side effects of 3-benzyl-2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone and its safety profile in vivo. Finally, more research is needed to explore the potential of 3-benzyl-2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone as a lead compound for the development of new quinazolinone derivatives with improved pharmacological properties.

Synthesis Methods

3-benzyl-2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone can be synthesized using various methods, including the reaction of 2-aminobenzamide with 3-ethoxy-4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate. This reaction leads to the formation of 2-(3-ethoxy-4-hydroxyphenyl)-3-substituted quinazolin-4(3H)-ones, which can be further reacted with benzyl chloride in the presence of a base to obtain 3-benzyl-2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone.

Scientific Research Applications

3-benzyl-2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 3-benzyl-2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone also has antioxidant properties, which makes it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, 3-benzyl-2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.

properties

IUPAC Name

3-benzyl-2-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-2-28-21-14-17(12-13-20(21)26)22-24-19-11-7-6-10-18(19)23(27)25(22)15-16-8-4-3-5-9-16/h3-14,22,24,26H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOAMGSSRRPCHLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2NC3=CC=CC=C3C(=O)N2CC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

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